molecular formula C10H10IN3 B2859859 1-Benzyl-4-iodopyrazol-3-amine CAS No. 1025751-87-4

1-Benzyl-4-iodopyrazol-3-amine

Cat. No.: B2859859
CAS No.: 1025751-87-4
M. Wt: 299.115
InChI Key: RGHREQOSLAOCDS-UHFFFAOYSA-N
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Description

1-Benzyl-4-iodopyrazol-3-amine is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. The presence of an iodine atom at the fourth position and a benzyl group at the first position makes this compound unique and potentially useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-4-iodopyrazol-3-amine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of benzylhydrazine with 4-iodo-3-oxobutanoic acid under acidic conditions can yield the desired pyrazole derivative. Another method involves the iodination of 1-benzylpyrazol-3-amine using iodine and a suitable oxidizing agent.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-iodopyrazol-3-amine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.

    Coupling Reactions: The benzyl group can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products:

    Substitution Products: Depending on the nucleophile, products like 1-benzyl-4-azidopyrazol-3-amine or 1-benzyl-4-cyanopyrazol-3-amine can be formed.

    Oxidation Products: Oxidized derivatives such as 1-benzyl-4-iodopyrazol-3-one.

    Reduction Products: Reduced forms like 1-benzylpyrazol-3-amine.

Scientific Research Applications

1-Benzyl-4-iodopyrazol-3-amine has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and inhibition.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-iodopyrazol-3-amine involves its interaction with molecular targets such as enzymes or receptors. The benzyl group and iodine atom can influence the binding affinity and specificity of the compound. The pyrazole ring can participate in hydrogen bonding and π-π interactions, affecting the overall activity of the compound.

Comparison with Similar Compounds

    1-Benzyl-4-chloropyrazol-3-amine: Similar structure but with a chlorine atom instead of iodine.

    1-Benzyl-4-bromopyrazol-3-amine: Contains a bromine atom at the fourth position.

    1-Benzyl-4-fluoropyrazol-3-amine: Fluorine atom at the fourth position.

Uniqueness: 1-Benzyl-4-iodopyrazol-3-amine is unique due to the presence of the iodine atom, which can impart distinct reactivity and properties compared to its halogenated analogs. The larger atomic size and higher polarizability of iodine can influence the compound’s behavior in chemical reactions and biological interactions.

Properties

IUPAC Name

1-benzyl-4-iodopyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10IN3/c11-9-7-14(13-10(9)12)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGHREQOSLAOCDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C(=N2)N)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10IN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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